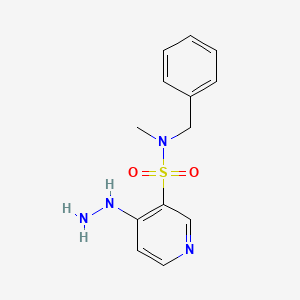
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of N-methylpyridine-3-sulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its effects on cellular processes, particularly in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects by inhibiting the interaction between Rab27a and its effectors, which are involved in the regulation of vesicle trafficking. This inhibition disrupts the migration and invasion of cancer cells, thereby reducing their metastatic potential .
Comparación Con Compuestos Similares
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is unique in its ability to target Rab27a interactions. Similar compounds include:
N-benzyl-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide: Another Rab27a-targeting compound with similar anti-cancer properties.
N-methylpyridine-3-sulfonamide derivatives: These compounds share structural similarities but may have different biological activities.
This compound’s specificity for Rab27a interactions makes it a valuable tool in cancer research.
Propiedades
Fórmula molecular |
C13H16N4O2S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)13-9-15-8-7-12(13)16-14/h2-9H,10,14H2,1H3,(H,15,16) |
Clave InChI |
MGYLPKFOTGEXAE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















